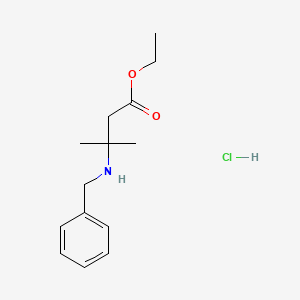![molecular formula C13H9FO B3158017 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde CAS No. 854778-58-8](/img/structure/B3158017.png)
4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Vue d'ensemble
Description
4-Fluoro-[1,1’-biphenyl]-3-carbaldehyde, also known as 4-Fluorobiphenyl, is a fluorinated biphenyl compound . It has a molecular formula of C12H9F and a molecular weight of 172.1983 . It is known to undergo biochemical degradation in the presence of various mycorrhizal fungi .
Synthesis Analysis
The synthesis of 4-Fluoro-[1,1’-biphenyl]-3-carbaldehyde involves biochemical degradation in the presence of various mycorrhizal fungi . The reaction progress is typically checked using pre-coated silica gel aluminium packed thin layer plates with ethyl acetate & n-hexane serving as the mobile phase .Molecular Structure Analysis
The molecular structure of 4-Fluoro-[1,1’-biphenyl]-3-carbaldehyde is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
4-Fluoro-[1,1’-biphenyl]-3-carbaldehyde undergoes biochemical degradation in the presence of various mycorrhizal fungi to afford 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol as major products .Physical And Chemical Properties Analysis
4-Fluoro-[1,1’-biphenyl]-3-carbaldehyde has a molecular weight of 172.1983 . It is soluble in methanol . The compound is a white to pink solid .Applications De Recherche Scientifique
Fluorescence Probes and Sensors
- Homocysteine Detection: A probe called DBTC, synthesized using a compound similar to 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde, exhibited high selectivity and sensitivity for detecting homocysteine in living cells, crucial for researching its effects in biological systems (Chu et al., 2019).
- Biogenic Primary Amine Detection: A study described the use of a molecule related to this compound for detecting biogenic primary amines, demonstrating its potential in biological sensing applications (Saravanakumar et al., 2020).
Synthesis and Structural Analysis
- Synthesis of Arylthiophene Compounds: A series of novel 4-arylthiophene-2-carbaldehyde compounds were synthesized, including variants similar to this compound. These compounds exhibited significant antibacterial and other biological activities (Ali et al., 2013).
- Structural and Optical Properties Study: A molecular docking study of a compound similar to this compound revealed its potential in nonlinear optics and as a phosphodiesterase inhibitor (Mary et al., 2015).
Pharmaceutical and Biological Applications
- Antimicrobial Activity: Various compounds synthesized using structures akin to this compound showed promising results in antimicrobial testing, demonstrating their potential in pharmaceutical applications (Mistry et al., 2016).
Materials Science and Photovoltaics
- Dye-Sensitized Solar Cells: Compounds like this compound were used in synthesizing chromophores for dye-sensitized solar cells, highlighting their application in renewable energy technologies (Raju et al., 2019).
Propriétés
IUPAC Name |
2-fluoro-5-phenylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRIFMSPRCRFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



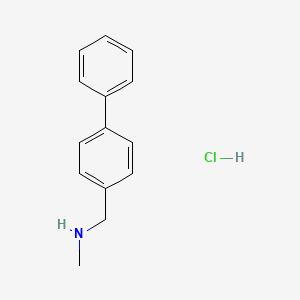
![2-[(4-Methoxyphenyl)sulfonyl]ethanamine](/img/structure/B3157957.png)
![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B3157974.png)

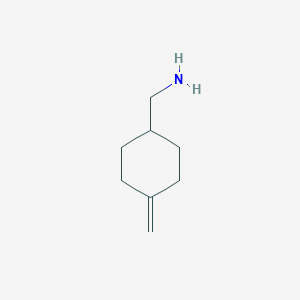

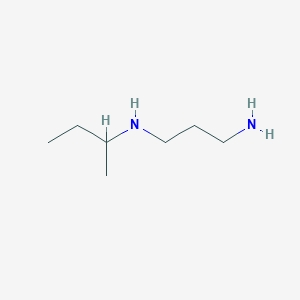
![(3R,5S)-5-((R)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B3158030.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde](/img/structure/B3158032.png)
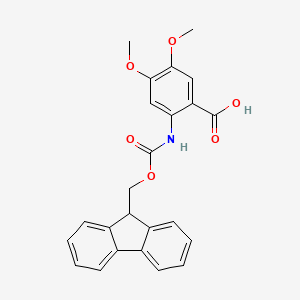
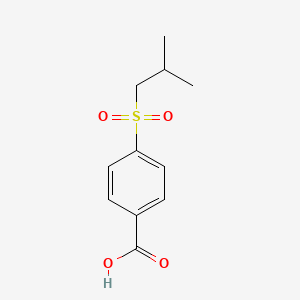
![Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B3158055.png)
